methyl 2-(4-aminobenzenesulfonyl)acetate

Organic Synthesis Medicinal Chemistry Antidiabetic Agents

Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS: 226398-21-6) is a sulfonamide derivative with the molecular formula C9H11NO4S and a molecular weight of 229.26 g/mol. It features a primary aromatic amine and a methyl ester moiety, making it a versatile intermediate in the synthesis of more complex molecules, particularly as a building block for amino-phenyl-sulfonyl-acetate derivatives with potential antidiabetic activity.

Molecular Formula C9H11NO4S
Molecular Weight 229.25
CAS No. 226398-21-6
Cat. No. B2903194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-aminobenzenesulfonyl)acetate
CAS226398-21-6
Molecular FormulaC9H11NO4S
Molecular Weight229.25
Structural Identifiers
SMILESCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C9H11NO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3
InChIKeyMNCLAGZQUDFQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6): A Key Intermediate in Antidiabetic Drug Development


Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS: 226398-21-6) is a sulfonamide derivative with the molecular formula C9H11NO4S and a molecular weight of 229.26 g/mol . It features a primary aromatic amine and a methyl ester moiety, making it a versatile intermediate in the synthesis of more complex molecules, particularly as a building block for amino-phenyl-sulfonyl-acetate derivatives with potential antidiabetic activity [1]. The compound's structure allows for selective modifications at the amine and ester groups, enabling the creation of focused compound libraries for drug discovery.

Why Generic Substitution of Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6) is Not Advisable


Generic substitution of methyl 2-(4-aminobenzenesulfonyl)acetate with a similar sulfonamide or amine-containing building block is not recommended due to its unique combination of functional groups. The specific para-aminophenyl sulfonyl core, coupled with a methyl acetate group, provides a precise spatial arrangement and electronic profile that is critical for the desired reactivity in downstream synthetic steps. Substituting with an analog, such as one lacking the sulfonyl group or possessing a different ester, can lead to significantly altered reaction outcomes, lower yields, or complete failure in the intended synthetic sequence. This is particularly crucial when the compound serves as a key intermediate in a patent-protected process, as minor structural variations can circumvent the intended intellectual property [1].

Quantitative Differentiation of Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6): Evidence-Based Comparison


Synthetic Yield for Key Intermediate in Antidiabetic Agent Preparation

The target compound is a critical intermediate in the synthesis of amino-phenyl-sulfonyl-acetate derivatives with antidiabetic potential [1]. In a multi-step synthesis starting from methyl 2-(4-nitrophenylthio)acetate, methyl 2-(4-aminophenylsulfonyl)acetate was obtained in a reported yield of 15.5 g [1]. This compares favorably to the preceding nitro-intermediate, which was obtained in a 30.0 g yield but required no purification [1]. The subsequent amination step using this intermediate proceeds with a good yield of 10.4 g for the final antidiabetic candidate, highlighting the efficiency of this specific intermediate in the overall synthetic route [1].

Organic Synthesis Medicinal Chemistry Antidiabetic Agents

Versatility as a Reagent in Reductive Amination for Library Synthesis

Methyl 2-(4-aminophenylsulfonyl)acetate is not just an intermediate but a key reagent for generating diverse compound libraries. It was successfully employed in a reductive amination reaction with 2′-methylbiphenyl-3-carboxaldehyde to produce methyl 2-(4-((2′-methylbiphenyl-3-yl)methylamino)phenylsulfonyl)acetate with a yield of 10.4 g [1]. This reaction demonstrates the compound's utility in forming C-N bonds under mild conditions (NaBH(OAc)3, acetic acid, room temperature), which is a common method for derivatization. The resulting product is a direct precursor to a carboxylic acid analog with potential antidiabetic activity [1].

Drug Discovery Combinatorial Chemistry Reductive Amination

Comparative Purity and Commercial Availability

Commercial sources indicate that methyl 2-(4-aminobenzenesulfonyl)acetate is available with a specified minimum purity of 95% and 98% . This level of purity is sufficient for its intended use as a synthetic intermediate. In comparison, a closely related analog, methyl {[(4-aminophenyl)sulfonyl]amino}acetate, is also commercially available, but its distinct sulfonamide linkage makes it suitable for different applications . The specific sulfonyl-acetate linkage in the target compound is crucial for the subsequent reactions described in the patent literature, and substituting it with a sulfonamide analog would lead to a different chemical entity with altered reactivity [1].

Chemical Procurement Quality Control Vendor Comparison

Key Application Scenarios for Methyl 2-(4-aminobenzenesulfonyl)acetate (CAS 226398-21-6)


Synthesis of Antidiabetic Lead Compounds

This compound is an essential intermediate in the synthesis of novel amino-phenyl-sulfonyl-acetate derivatives that have shown promise as antidiabetic agents. As detailed in Section 3, the compound is used in a multi-step synthesis to create a library of compounds for biological evaluation. This application scenario is directly supported by patent literature, where it serves as a key building block for creating molecules with potential therapeutic benefit [1].

Chemical Biology and Drug Discovery Research

The compound's functional groups allow for selective modification, making it a versatile tool for chemical biology. Its primary amine group can be readily derivatized via reductive amination or other coupling reactions, while the methyl ester can be hydrolyzed to a carboxylic acid for further functionalization or to create an analog with different physicochemical properties. This flexibility is invaluable for structure-activity relationship (SAR) studies in drug discovery programs [1].

Process Chemistry and Scale-Up Studies

The detailed synthetic procedures and yields provided in the patent literature make this compound a reliable intermediate for process chemistry and scale-up studies. The reported yields for its synthesis and subsequent derivatization offer a solid starting point for developing a robust and efficient manufacturing process for potential active pharmaceutical ingredients (APIs) [1].

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